4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Description
Importance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of modern chemical and pharmaceutical research. openmedicinalchemistryjournal.comresearchgate.net These cyclic organic compounds, which feature at least one nitrogen atom within their ring structure, are integral to a vast array of natural products, including vitamins, alkaloids, and hormones. mdpi.com Their structural motifs are found in the essential base pairs of DNA and RNA. nih.gov In the realm of medicinal chemistry, nitrogen heterocycles are of paramount importance; an analysis of FDA-approved drugs shows that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen heterocyclic core. mdpi.com This prevalence is due to their ability to engage in various biological interactions, such as hydrogen bonding, which can lead to enhanced binding with biological targets. mdpi.comnih.gov Consequently, these compounds are central to the development of new therapeutic agents across numerous disease areas, including cancer, infectious diseases, and neurological disorders. mdpi.comnih.gov
Overview of Pyrrolopyridine Isomers and their Broad Research Relevance
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring. This fusion can occur in six different ways, resulting in six distinct structural isomers. mdpi.comresearchgate.net Each isomer possesses a unique arrangement of nitrogen atoms, which in turn influences its chemical properties and biological activities. mdpi.com
The pyrrolopyridine scaffold is a recognized pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. mdpi.com Compounds containing this scaffold have demonstrated a wide spectrum of biological effects, including anticancer, antiviral, and antimicrobial activities. researchgate.net For example, the natural alkaloid camptothecin, which contains a pyrrolopyridine system, is a known topoisomerase I inhibitor used in cancer therapy. mdpi.com The versatility of the six pyrrolopyridine isomers makes them a subject of extensive pharmacological research and a valuable starting point for designing novel therapeutic agents. mdpi.comresearchgate.net
Specific Focus on the Pyrrolo[2,3-c]pyridine (6-Azaindole) Core in Advanced Chemical Synthesis
Among the six isomers, the 1H-pyrrolo[2,3-c]pyridine, commonly referred to as 6-azaindole (B1212597), is a significant scaffold in advanced chemical synthesis. nih.gov Its structure is an isostere of indole (B1671886), meaning it has a similar shape and electronic configuration, allowing it to mimic indole in biological systems while offering unique properties due to the additional nitrogen atom. This makes it a valuable core for developing kinase inhibitors, which are crucial in oncology research. nih.gov Synthetic routes to the 6-azaindole core are an active area of research, with methods being developed to efficiently construct this bicyclic system from simpler precursors like 4-aroyl pyrroles. nih.gov The unadorned parent compound, 4-chloro-1H-pyrrolo[2,3-c]pyridine, serves as a foundational building block for more complex molecules. nih.gov
Academic Rationale for Investigating Halogenated Pyrrolopyridine Derivatives within Medicinal Chemistry Research
Specifically, the inclusion of halogens like chlorine and iodine on pyrrolopyrimidine scaffolds has been shown to significantly enhance antiproliferative activity against cancer cell lines. nih.gov Research has demonstrated that adding an iodine atom can increase a compound's potency, sometimes shifting its effective concentration into the sub-micromolar range. nih.gov Therefore, the investigation of di-halogenated derivatives such as 4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is driven by the academic and industrial pursuit of new, more potent therapeutic agents. nih.govacs.org The specific placement of both a chloro and an iodo group on the 6-azaindole core provides a unique chemical tool for exploring structure-activity relationships and developing novel drug candidates.
Detailed Research Findings
While the broader pyrrolopyridine scaffold is the subject of extensive research, published studies focusing specifically on the synthesis and application of This compound are limited in the public domain. It is primarily documented as a chemical building block available from commercial suppliers, intended for use in synthetic and medicinal chemistry research.
Properties of this compound
The following table summarizes the known properties of the compound, largely derived from chemical supplier data for it or its isomers.
| Property | Value |
| Molecular Formula | C₇H₄ClIN₂ |
| Molecular Weight | 278.48 g/mol |
| Appearance | Solid (form) sigmaaldrich.com |
| Isomeric Class | Pyrrolopyridine (6-Azaindole) |
| CAS Number | 1261439-44-0 |
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClIN2 |
|---|---|
Molecular Weight |
278.48 g/mol |
IUPAC Name |
4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H |
InChI Key |
LXLWLRSFDGSFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Cl)I |
Origin of Product |
United States |
Reactivity and Mechanistic Insights of 4 Chloro 3 Iodo 1h Pyrrolo 2,3 C Pyridine
Influence of Halogen Substituents (Chlorine and Iodine) on Electronic and Steric Properties of the Pyrrolopyridine System
The electronegativity of chlorine (3.16 on the Pauling scale) is greater than that of iodine (2.66), resulting in a stronger inductive withdrawal of electron density from the pyridine (B92270) ring by the chlorine atom compared to the iodine atom's effect on the pyrrole (B145914) ring. This differential electron withdrawal enhances the polarization of the molecule.
Sterically, the iodine atom is considerably larger than the chlorine atom, with van der Waals radii of approximately 1.98 Å and 1.75 Å, respectively. The presence of the bulky iodine atom at the C3 position can sterically hinder the approach of reagents to the adjacent positions on the pyrrole ring.
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) |
| Chlorine | 3.16 | 1.75 |
| Iodine | 2.66 | 1.98 |
These electronic and steric factors are crucial in determining the regioselectivity of subsequent chemical transformations.
Electrophilic and Nucleophilic Character of the Compound in Organic Reactions
The most significant aspect of the compound's reactivity lies in its electrophilic character at the carbon atoms bearing the halogen substituents. The carbon-halogen bonds (C-Cl and C-I) are the primary sites for reactions with nucleophiles, particularly in the context of transition-metal-catalyzed cross-coupling reactions. The C-I bond is weaker and more polarizable than the C-Cl bond, making the C3 position generally more susceptible to oxidative addition by a low-valent metal catalyst, such as palladium(0), which is a key step in many cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govnih.gov This differential reactivity allows for selective functionalization at the C3 position over the C4 position.
While direct nucleophilic aromatic substitution (SNAr) is possible, it typically requires harsh conditions or highly activated substrates. In the case of dihalogenated pyridines, the position of nucleophilic attack can be influenced by the nature of the nucleophile. For 4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, "hard" nucleophiles might favor attack at the more electron-deficient pyridine ring, while "soft" nucleophiles could potentially interact with the more polarizable iodine-bearing carbon.
Participation in Catalytic Cycles and Potential for Ligand Applications
Pyrrolopyridine scaffolds, including azaindoles, are recognized as privileged structures in medicinal chemistry and have been explored for their utility as ligands in homogeneous catalysis. researchgate.netrsc.org The nitrogen atoms in the bicyclic system, particularly the pyridine nitrogen, possess lone pairs of electrons that can coordinate to transition metals. The specific compound, this compound, could potentially act as a ligand for various metal centers. The electronic properties of the pyrrolopyridine ring can be tuned by the halogen substituents, which in turn would influence the coordination properties and the stability and reactivity of the resulting metal complex. researchgate.net
While direct examples of this compound participating in catalytic cycles are not extensively documented, its structure suggests potential applications. For instance, it could serve as a precursor to more elaborate ligands. The halogen atoms provide synthetic handles for the introduction of coordinating groups through cross-coupling reactions. The resulting functionalized pyrrolopyridines could then be employed as ligands in various catalytic transformations. The field of metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, is a growing area of research, and functionalized azaindoles could be designed to exhibit such cooperative effects. mdpi.com
Investigation of Reaction Pathways and Transformation Mechanisms involving the Pyrrolo[2,3-c]pyridine Core
The transformation of the this compound core is dominated by reactions that selectively target the carbon-halogen bonds. As mentioned, palladium-catalyzed cross-coupling reactions are a primary pathway for the functionalization of this molecule. The general mechanism for a Suzuki-Miyaura coupling, for instance, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, oxidative addition is expected to occur preferentially at the C3 position. This allows for the selective introduction of a new substituent at this position while leaving the C4-chloro group intact for subsequent transformations. Such site-selective cross-couplings are highly valuable in the synthesis of complex molecules. nih.govwhiterose.ac.uk
Following the initial coupling at the C3 position, the remaining chloro group at C4 can undergo a second cross-coupling reaction, often under more forcing conditions, to provide a disubstituted pyrrolopyridine derivative. The ability to perform sequential, site-selective cross-couplings makes this compound a versatile building block in organic synthesis.
Other potential transformations could involve nucleophilic substitution reactions, though these are generally less common and may require specific activating conditions. The investigation of reaction pathways and the elucidation of the underlying mechanisms are crucial for the strategic application of this compound in the synthesis of novel chemical entities with potential applications in materials science and medicinal chemistry. pipzine-chem.com
Role of Pyrrolo 2,3 C Pyridine Scaffolds in Structure Activity Relationship Sar Studies
Design Principles for Modulating Bioactivity through Substituent Variation on the Pyrrolopyridine Core
Structure-activity relationship (SAR) studies on pyrrolo[2,3-c]pyridine derivatives reveal that the nature and position of substituents on the bicyclic ring system are critical for determining biological efficacy. The core itself, being a condensed pyrrole (B145914) and pyridine (B92270) ring system, offers multiple sites for chemical modification.
Research on various pyrrolo[2,3-c]pyridine derivatives has demonstrated that:
Substitution at the N1 position of the pyrrole ring can influence the molecule's interaction with the target protein. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the presence of a 3,4,5-trimethoxyphenyl group at the N1 position was a common feature among potent compounds. nih.gov
Substitution at the C6 position of the pyridine ring with different aryl groups has been shown to significantly impact the antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov The introduction of various substituted phenyl rings at this position allowed for the exploration of the binding pocket and optimization of potency. For example, a derivative with an indole (B1671886) ring at the B-ring position exhibited the strongest antiproliferative activities against several cancer cell lines. nih.gov
The following table illustrates the impact of substituent variation on the antiproliferative activity of some 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against the HeLa cancer cell line.
| Compound | B-Ring Substituent (at C6) | IC₅₀ (µM) against HeLa cells |
| 10h | 4-methoxyphenyl | >10 |
| 10l | 4-fluorophenyl | 0.45 |
| 10m | 4-chlorophenyl | 0.33 |
| 10t | Indolyl | 0.12 |
| Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov |
These findings underscore the principle that systematic variation of substituents on the pyrrolopyridine core is a fundamental strategy in medicinal chemistry to modulate bioactivity and achieve desired therapeutic profiles.
Bioisosteric Relationships with Indole and Pyrrolopyrimidine Systems in Ligand Design
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key strategy in drug design. The pyrrolo[2,3-c]pyridine scaffold is a bioisostere of indole and other related heterocyclic systems like pyrrolopyrimidines.
The nitrogen atom in the pyridine ring of the pyrrolo[2,3-c]pyridine scaffold differentiates it from its indole analogue. This nitrogen can act as a hydrogen bond acceptor, which can lead to different binding interactions with target proteins compared to the corresponding indole derivative. This property is often exploited in the design of kinase inhibitors, where interactions with the hinge region of the kinase domain are crucial for inhibitory activity.
The pyrrolo[2,3-d]pyrimidine scaffold, another related heterocyclic system, is also a well-known pharmacophore, particularly in the development of kinase inhibitors. nih.gov The structural resemblance between these scaffolds allows for "scaffold hopping," a medicinal chemistry strategy where one core structure is replaced by another to improve properties like potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles. For instance, in the development of phosphodiesterase 4B (PDE4B) inhibitors, a scaffold-hopping experiment identified a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent inhibitors. nih.gov
The following table provides a conceptual comparison of these related scaffolds.
| Scaffold | Key Structural Feature | Role in Ligand Design |
| Indole | Benzene ring fused to a pyrrole ring. | Common scaffold in many natural products and synthetic drugs. Lacks a hydrogen bond acceptor in the six-membered ring. |
| Pyrrolo[2,3-c]pyridine | Pyridine ring fused to a pyrrole ring. | The pyridine nitrogen can act as a hydrogen bond acceptor, influencing target binding. nbuv.gov.ua |
| Pyrrolopyrimidine | Pyrimidine (B1678525) ring fused to a pyrrole ring. | The two nitrogen atoms in the pyrimidine ring offer multiple points for hydrogen bonding, making it a privileged scaffold for kinase inhibitors. nih.gov |
Conformational Analysis and Molecular Recognition in Ligand-Target Interaction Research
The three-dimensional conformation of a molecule is paramount for its ability to recognize and bind to a biological target. The pyrrolo[2,3-c]pyridine scaffold, being a relatively rigid bicyclic system, provides a well-defined platform for the spatial orientation of its substituents.
Molecular docking studies are frequently employed to understand the binding modes of pyrrolo[2,3-c]pyridine derivatives within the active sites of their target proteins. For example, in the design of inhibitors targeting glycogen (B147801) synthase kinase 3β (GSK-3β), molecular docking of a pyrrolo[2,3-b]pyridine derivative revealed that the scaffold occupied the adenine (B156593) pocket and formed key hydrogen bonds with specific amino acid residues, which is essential for ligand recognition. nih.gov
Similarly, in the development of antitubulin agents based on the 1H-pyrrolo[3,2-c]pyridine scaffold, molecular modeling suggested that a potent derivative overlapped significantly with the known inhibitor combretastatin (B1194345) A-4 (CA-4) in the colchicine (B1669291) binding site of tubulin. nih.gov The pyrrolo[3,2-c]pyridine core was found to form a crucial hydrogen bond with a threonine residue in the active site. nih.gov
These examples highlight that the conformational rigidity of the pyrrolopyridine scaffold, combined with the specific interactions of its substituents, governs the molecular recognition process and ultimately the biological activity of the compound.
Emerging Research Directions and Translational Potential for 4 Chloro 3 Iodo 1h Pyrrolo 2,3 C Pyridine
Exploration as a Versatile Synthetic Synthon for Novel Chemical Entities in Academic Research
There are no published studies detailing the use of 4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine as a synthetic synthon. The reactivity of the chloro and iodo groups on this specific scaffold, which would be critical for its utility in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), has not been documented.
Development of Innovative Methodologies for Late-Stage Functionalization of Pyrrolopyridine Scaffolds
While late-stage functionalization is a significant area of research for azaindoles in general, no methodologies have been specifically developed or reported for the this compound scaffold. nih.govrsc.orgrsc.org Research on other azaindole isomers has explored direct C-H activation and enzymatic modifications, but these findings cannot be directly extrapolated to the unique electronic and steric environment of the requested compound. nih.gov
Contribution to the Discovery of Advanced Chemical Probes and Materials in Chemical Biology Research
There is no evidence in the scientific literature of this compound being used to create chemical probes or advanced materials for chemical biology. The development of such tools would require initial synthetic accessibility and characterization, which are currently not reported.
Compound List
Q & A
Q. How can researchers validate hydrogen bonding networks in solution vs. solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
